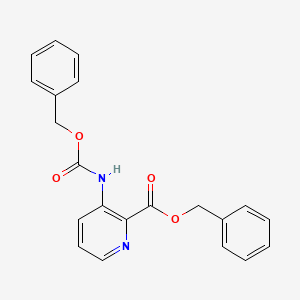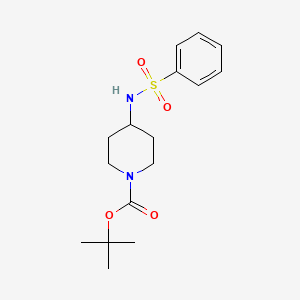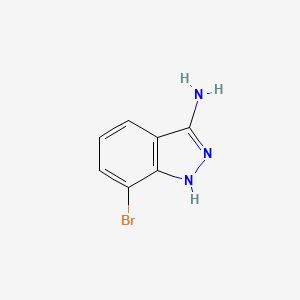
4-(5-Formylthiophen-2-YL)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Formylthiophen-2-YL)-2-methylphenol” is a chemical compound with the CAS Number: 893740-97-1 . It has a molecular weight of 205.26 and its InChI code is 1S/C11H9O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13-14H .
Molecular Structure Analysis
The molecular structure of “4-(5-Formylthiophen-2-YL)-2-methylphenol” can be represented by the InChI code 1S/C11H9O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13-14H . The exact mass of the molecule is 204.02500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Formylthiophen-2-YL)-2-methylphenol” include a molecular weight of 205.26 , an InChI code of 1S/C11H9O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13-14H , and a storage temperature of 28 C . The exact mass of the molecule is 204.02500 .Aplicaciones Científicas De Investigación
- These compounds exhibit a wide range of therapeutic properties, making them effective in treating various diseases. Notably, they possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor-modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Medicinal Chemistry
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives, which this compound is a part of, are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . They are also found in antibiotics that have better efficacy than their phenyl counterparts .
Mode of Action
The compound’s interaction with its targets would likely involve the formation of covalent bonds, given its structural components .
Biochemical Pathways
It is known that thiophene derivatives can influence various biological activities .
Result of Action
Based on the known applications of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-(5-Formylthiophen-2-YL)-2-methylphenol .
Propiedades
IUPAC Name |
5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSUIOAALVBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683769 |
Source


|
| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Formylthiophen-2-YL)-2-methylphenol | |
CAS RN |
1261976-11-7 |
Source


|
| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)









